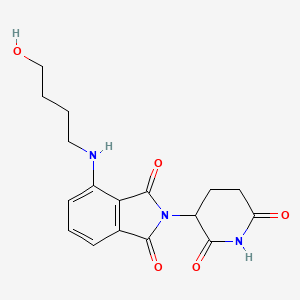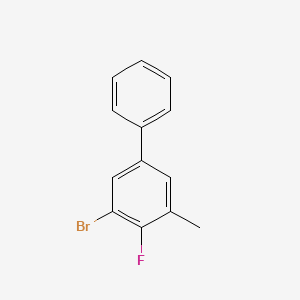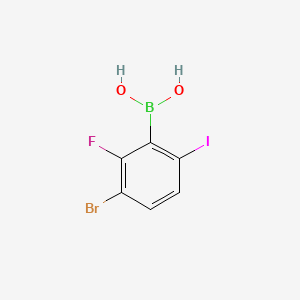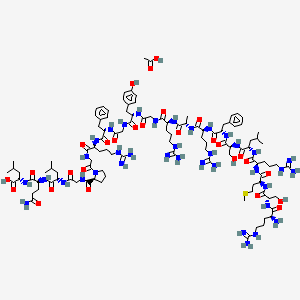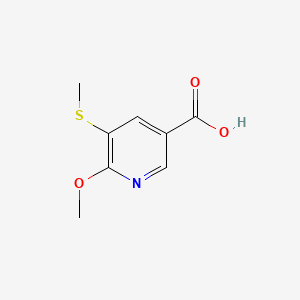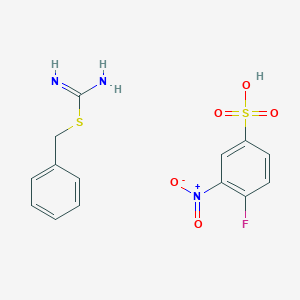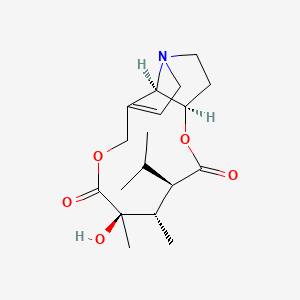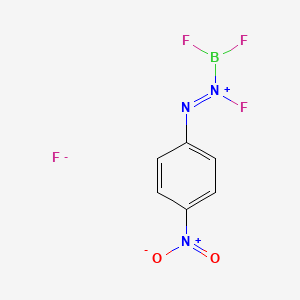
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is a chemical compound with the molecular formula C6H4BF4N3O2 It is known for its unique structure, which includes a boron atom bonded to fluorine and nitrogen atoms, as well as a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride typically involves the reaction of 4-nitroaniline with boron trifluoride etherate in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products. The final product is obtained through crystallization and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced crystallization and purification systems to handle large quantities of the compound efficiently .
化学反応の分析
Types of Reactions
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, amine derivatives, and substituted nitrophenyl compounds.
科学的研究の応用
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
作用機序
The mechanism of action of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity .
類似化合物との比較
Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate: This compound shares a similar nitrophenyl group and boron-fluorine bonding but differs in its overall structure and reactivity.
4-Nitrophenylboronic acid: Another related compound with a nitrophenyl group and boron atom, but with different functional groups and chemical properties.
Uniqueness
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is unique due to its specific combination of boron, fluorine, and nitrophenyl groups. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
特性
分子式 |
C6H4BF4N3O2 |
|---|---|
分子量 |
236.92 g/mol |
IUPAC名 |
difluoroboranyl-fluoro-(4-nitrophenyl)iminoazanium;fluoride |
InChI |
InChI=1S/C6H4BF3N3O2.FH/c8-7(9)13(10)11-5-1-3-6(4-2-5)12(14)15;/h1-4H;1H/q+1;/p-1 |
InChIキー |
PLZRVLZVEPAMRG-UHFFFAOYSA-M |
正規SMILES |
B([N+](=NC1=CC=C(C=C1)[N+](=O)[O-])F)(F)F.[F-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
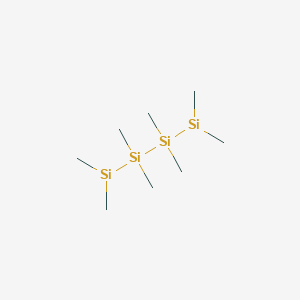
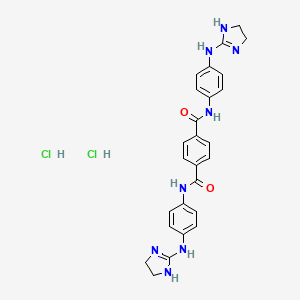
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

